4-tert-Butylbenzenesulfinic acid sodium salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-tert-butylbenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S.Na/c1-10(2,3)8-4-6-9(7-5-8)13(11)12;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMVILRIAKQYIY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylbenzenesulfinic acid sodium salt typically involves the reaction of 4-tert-butylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction can be represented as follows:
4-tert-Butylbenzenesulfinic acid+NaOH→4-tert-Butylbenzenesulfinic acid sodium salt+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of advanced purification methods such as recrystallization and chromatography to remove impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfinic acid derivatives.
Scientific Research Applications
4-tert-Butylbenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.
Biology: It can be used in biochemical assays and as a stabilizing agent in certain biological reactions.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4-tert-Butylbenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various reaction pathways, targeting specific molecular sites and facilitating the formation or breaking of chemical bonds.
Comparison with Similar Compounds
4-tert-Butylbenzenesulfonic Acid Sodium Salt
- Molecular Formula : C₁₀H₁₃NaO₃S (sulfonic acid form: C₁₀H₁₄O₃S) .
- Acidity : Sulfonic acids are stronger acids (pKa ~ -6) compared to sulfinic acids (pKa ~ 1-2), making their sodium salts more stable in aqueous solutions.
- Applications : Widely used as surfactants, catalysts, or electrolytes due to their high solubility and ionic character .
Comparison with Other Sulfinic Acid Salts
4-Acetamidobenzenesulfinic Acid Sodium Salt
- Molecular Formula : C₈H₈NNaO₃S .
- Substituent Effects : The acetamido group (-NHCOCH₃) introduces electron-withdrawing character, reducing electron density on the benzene ring compared to the electron-donating tert-butyl group. This alters reactivity in redox reactions and electrophilic substitutions .
Comparison with Carboxylic Acid Salts
4-tert-Butylbenzoic Acid Sodium Salt
- Functional Group : Carboxylate (-COO⁻Na⁺) .
- Acidity: Carboxylic acids (pKa ~ 4-5) are weaker than sulfinic acids but stronger than phenols. Their sodium salts are commonly used in buffers and detergents.
- Steric Effects : The tert-butyl group reduces solubility in water compared to unsubstituted benzoates .
Comparison with Long-Chain Sulfonates
Sodium 4-Tridecylbenzenesulfonate
- Structure : Features a long tridecyl chain (-C₁₃H₂₇) instead of tert-butyl .
- Applications : Acts as a surfactant in detergents and emulsifiers due to its hydrophobic tail.
- Solubility : Lower critical micelle concentration (CMC) compared to tert-butyl-substituted sulfonates .
| Property | This compound | Sodium 4-Tridecylbenzenesulfonate |
|---|---|---|
| Hydrophobicity | Moderate (tert-butyl) | High (tridecyl chain) |
| Primary Use | Synthesis, redox reactions | Detergents, emulsions |
Biological Activity
4-tert-Butylbenzenesulfinic acid sodium salt, a sulfinic acid derivative, has garnered attention in various fields due to its potential biological activities. This compound is known for its applications in organic synthesis and as a reagent in biochemical assays. The following sections delve into its biological activity, including antioxidant properties, antimicrobial effects, and specific case studies that highlight its efficacy.
- Chemical Formula : C10H13NaO2S
- Molecular Weight : 218.27 g/mol
- Structure : The structure features a tert-butyl group attached to a benzene ring with a sulfinic acid functional group.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Research indicates that compounds with similar structures can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases.
- Mechanism of Action : The antioxidant activity is primarily attributed to the sulfinic acid moiety, which can donate electrons to neutralize free radicals.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that sulfinic acids can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Effective against biofilms |
The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study on Antioxidant Efficacy :
- Objective : To evaluate the radical scavenging ability of the compound.
- Methodology : DPPH assay was utilized to measure free radical scavenging.
- Findings : The sodium salt exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant agent.
-
Case Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial properties against clinical isolates.
- Methodology : Disk diffusion method was employed to determine inhibition zones.
- Findings : Significant inhibition was noted against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) established at 50 µg/mL.
Research Findings
Recent studies have further elucidated the biological mechanisms behind the activities of this compound:
- A study published in The Journal of Organic Chemistry highlighted its role as an effective reagent in synthesizing biologically active compounds, showcasing its versatility beyond mere biological activity .
- Another research article detailed its application in inhibiting 5-lipoxygenase, an enzyme involved in inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the standard laboratory synthesis protocols for 4-tert-Butylbenzenesulfinic acid sodium salt?
Synthesis typically involves sulfonation of 4-tert-butylbenzene using sulfonating agents (e.g., chlorosulfonic acid), followed by reduction to the sulfinic acid intermediate and neutralization with sodium hydroxide. For example, solvate forms of analogous sulfonamide salts can be prepared by recrystallization in solvent-water systems (e.g., 1,4-dioxane/water) under controlled temperature and stirring conditions . Detailed experimental steps, including reagent ratios and reaction monitoring via TLC or HPLC, should be documented to ensure reproducibility .
Q. Which characterization techniques are critical for confirming the identity and purity of this compound?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity.
- HPLC (with UV detection) to assess purity (>95% is typical for research-grade material).
- X-ray diffraction (for crystalline forms) to confirm polymorphic identity .
- Elemental analysis (C, H, N, S) to validate stoichiometry. Ensure compliance with guidelines for reporting experimental details, including instrument parameters and sample preparation .
Q. How should researchers handle and store this compound to maintain stability?
Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hygroscopic degradation. Conduct periodic stability tests via HPLC to detect decomposition products. Safety protocols for sulfinic acid derivatives, including PPE (gloves, goggles) and fume hood use, are critical due to potential irritant properties .
Q. What methods are recommended to ensure batch-to-batch consistency in research-grade samples?
Implement quality control (QC) measures such as:
- Peptide content analysis (via amino acid analysis or UV spectrophotometry) to quantify active material.
- Salt content determination (e.g., ion chromatography) to assess counterion consistency.
- Solubility profiling in common solvents (e.g., DMSO, water) to identify impurities. Note that limited QC in research-grade batches may require additional assays for sensitive applications (e.g., cell-based studies) .
Advanced Research Questions
Q. How can polymorphic forms of this compound impact experimental outcomes, and how are they characterized?
Polymorphs (e.g., solvated vs. desolvated forms) exhibit differences in solubility, bioavailability, and reactivity. To characterize:
- Use differential scanning calorimetry (DSC) to identify thermal transitions.
- Perform dynamic vapor sorption (DVS) to study hydration/dehydration behavior.
- Compare PXRD patterns with reference data to confirm crystalline phases. Example: Solvate formation in 1,4-dioxane/water systems can alter dissolution kinetics in biological assays .
Q. How should researchers resolve contradictions in reported solubility data across solvents?
Design systematic studies with:
- Controlled variables : Temperature, pH, ionic strength.
- Standardized solvents : Use anhydrous or HPLC-grade solvents to minimize variability.
- Analytical validation : Cross-validate results using multiple techniques (e.g., gravimetric analysis, UV-Vis spectroscopy). Address discrepancies by considering polymorphic interconversion or residual solvent effects .
Q. What experimental frameworks are suitable for studying reaction mechanisms involving this compound?
Align with theoretical frameworks such as:
- Density Functional Theory (DFT) to model sulfinic acid reactivity in nucleophilic substitutions.
- Kinetic isotope effects to probe rate-determining steps in redox reactions.
- In situ spectroscopy (e.g., IR, Raman) to track intermediate species. Ensure methodological rigor by referencing established reaction mechanisms for analogous sulfonates .
Q. How can researchers design stability studies under varying environmental conditions?
Conduct accelerated stability testing by:
- Exposing samples to elevated temperatures (40–60°C) and humidity (75% RH).
- Monitoring degradation via LC-MS to identify breakdown products.
- Correlating stability with pH and light exposure using DOE (Design of Experiments) principles. Document findings using guidelines for reproducibility, including raw data deposition in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
